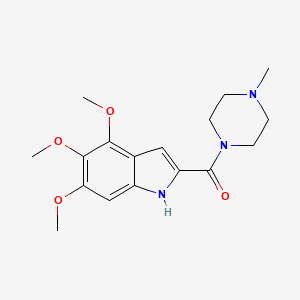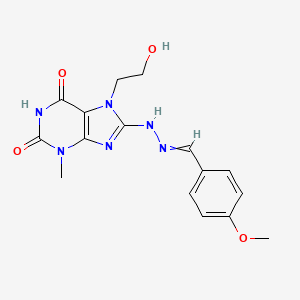
Tricyclo(3.2.1.02,8)oct-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(3.2.1.02,8)oct-6-ene is a polycyclic hydrocarbon with a unique structure that includes three fused rings. This compound is known for its rigidity and strained ring system, which makes it an interesting subject for various chemical studies. Its molecular formula is C8H10, and it is often used as a model compound in organic chemistry to study reaction mechanisms and stereochemistry.
準備方法
Synthetic Routes and Reaction Conditions
Tricyclo(3.2.1.02,8)oct-6-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of rearrangements and dehydrogenation steps. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Tricyclo(3.2.1.02,8)oct-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), acids (e.g., HCl, HBr)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, functionalized hydrocarbons
科学的研究の応用
Tricyclo(3.2.1.02,8)oct-6-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms, stereochemistry, and the effects of ring strain on reactivity.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism by which tricyclo(3.2.1.02,8)oct-6-ene exerts its effects depends on the specific reaction or application. In general, its rigid and strained ring system influences its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in catalysis or as a building block in organic synthesis.
類似化合物との比較
Similar Compounds
- Tricyclo(3.2.1.02,4)oct-6-ene
- Tricyclo(3.2.1.02,7)heptane
Uniqueness
Tricyclo(3.2.1.02,8)oct-6-ene is unique due to its specific ring structure and the position of its double bond. This configuration results in distinct reactivity patterns and makes it a valuable compound for studying the effects of ring strain and rigidity in organic chemistry.
特性
CAS番号 |
53754-35-1 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC名 |
tricyclo[3.3.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-3-6-7-4-2-5(1)8(6)7/h1,3,5-8H,2,4H2 |
InChIキー |
GAPWQJFIGCOETC-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C2C1C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
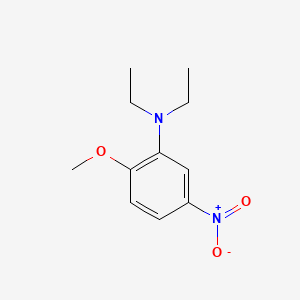
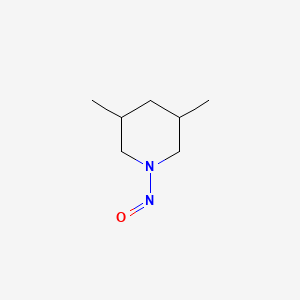
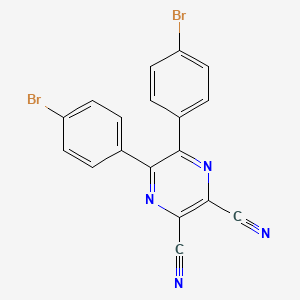

![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)
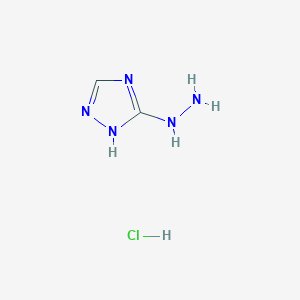


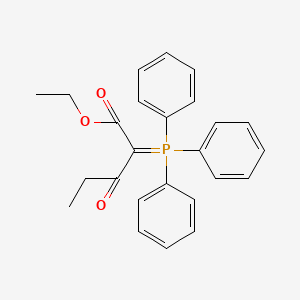
![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
